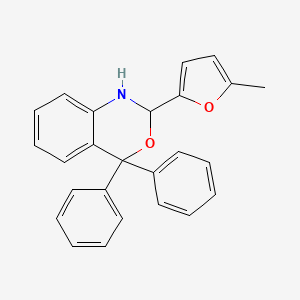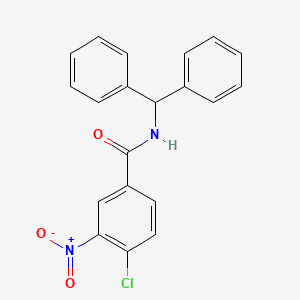
2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a heterocyclic compound that features a benzoxazine ring fused with a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the reaction of 5-methylfurfural with diphenylamine under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the benzoxazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction mixture is usually heated to promote the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The benzoxazine ring can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:
Chemistry: Used as a ligand in metal-catalyzed reactions and as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
作用機序
The mechanism of action of 2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that catalyze various chemical reactions. Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
- 5-Methylfurfural
Uniqueness
2-(5-METHYLFURAN-2-YL)-4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its combination of a benzoxazine ring with a furan ring, providing distinct chemical and physical properties. This structural uniqueness allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
2-(5-methylfuran-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2/c1-18-16-17-23(27-18)24-26-22-15-9-8-14-21(22)25(28-24,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,24,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGZZIYNKKOUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5988958.png)
![6-phenyl-4H-thiadiazolo[5,4-b]pyridine-5,7-dione](/img/structure/B5988966.png)
![3,5-DIMETHYL 1-[3-(2-OXOPYRROLIDIN-1-YL)PROPYL]-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B5988973.png)
![2-[[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B5988978.png)
![3-fluoro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B5988994.png)
![2-{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5989002.png)
![(2-{[4-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B5989006.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5989009.png)
![2-(cyclopentylamino)-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5989027.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B5989028.png)
![ETHYL 4-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5989041.png)
![diethyl (amino{2-[4-(methylthio)benzylidene]hydrazino}methylene)malonate](/img/structure/B5989051.png)
![methyl 4-[7-(2,3-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B5989072.png)

